molecular formula C12H13N5O2 B12763767 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone CAS No. 121282-84-6

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone

Cat. No.: B12763767
CAS No.: 121282-84-6
M. Wt: 259.26 g/mol
InChI Key: SBXKADCBXGSNKD-UHFFFAOYSA-N
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Description

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone is a compound belonging to the pyridazinoindole family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinoindole core, which is a fused heterocyclic system, and a hydrazone functional group. This unique structure contributes to its various chemical and biological properties.

Preparation Methods

The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone typically involves multiple steps. One common method starts with the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions to yield 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one. This intermediate can then undergo further reactions, such as alkylation with various alkylating agents like amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate in acetone or potassium hydroxide in dimethyl sulfoxide .

Chemical Reactions Analysis

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridazinoindole core.

    Hydrazinolysis: The hydrazone group can be cleaved using hydrazine, leading to the formation of hydrazides

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone involves its interaction with specific molecular targets. It acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, motility, survival, and metabolism. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer properties .

Comparison with Similar Compounds

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone can be compared with other similar compounds, such as:

Properties

CAS No.

121282-84-6

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

(7,8-dimethoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine

InChI

InChI=1S/C12H13N5O2/c1-18-9-3-6-7-5-14-17-12(16-13)11(7)15-8(6)4-10(9)19-2/h3-5,15H,13H2,1-2H3,(H,16,17)

InChI Key

SBXKADCBXGSNKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CN=NC(=C3N2)NN)OC

Origin of Product

United States

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